

# 4-(4-Bromophenoxy)-1,2-dichlorobenzene CAS number

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## Compound of Interest

Compound Name: 4-(4-Bromophenoxy)-1,2-dichlorobenzene

CAS No.: 854259-28-2

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An In-Depth Technical Guide to 4-Bromo-1,2-dichlorobenzene

CAS Number: 18282-59-2

This guide provides a comprehensive technical overview of 4-Bromo-1,2-dichlorobenzene, a halogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this versatile chemical intermediate.

## Introduction and Core Properties

4-Bromo-1,2-dichlorobenzene, also known as 1-Bromo-3,4-dichlorobenzene, is a key building block in organic synthesis.<sup>[1][2]</sup> Its chemical structure, featuring three halogen substituents on a benzene ring, provides a unique platform for constructing more complex molecules. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds is particularly significant, allowing for selective chemical transformations.<sup>[3][4]</sup> This compound is primarily used as an intermediate in the manufacturing of pharmaceuticals and pesticides.<sup>[2][5]</sup>

## Key Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-Bromo-1,2-dichlorobenzene are summarized in the table below. This data is crucial for designing reaction conditions, purification procedures, and for safe handling and storage.

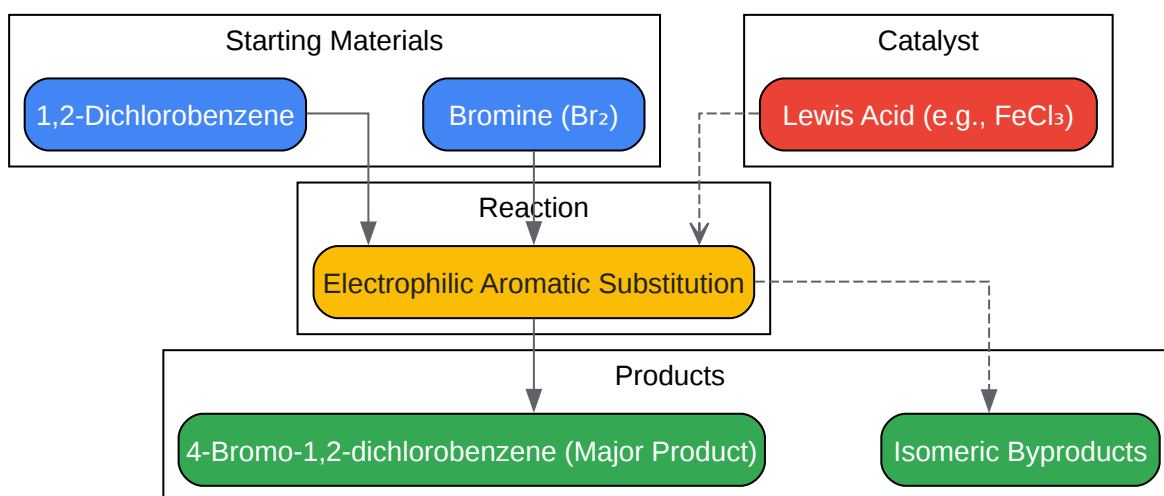
Property	Value	Source(s)
CAS Number	18282-59-2	[1][6]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrCl <sub>2</sub>	[1][6]
Molecular Weight	225.90 g/mol	[7]
Appearance	Colorless liquid or solid, depending on temperature	[2]
Melting Point	24-25 °C	[8]
Boiling Point	214 °C (at 760 mmHg); 124 °C (at 33 mmHg)	[2]
Density	1.761 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.599	
Solubility	Insoluble in water; soluble in organic solvents.[2][9]	
IUPAC Name	4-bromo-1,2-dichlorobenzene	[1][6]

Spectroscopic data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry, are available for this compound, providing essential tools for quality control and reaction monitoring.[1]

## Synthesis of 4-Bromo-1,2-dichlorobenzene

The primary route for synthesizing 4-Bromo-1,2-dichlorobenzene is through the electrophilic aromatic substitution (bromination) of 1,2-dichlorobenzene.[5][9] The key challenge in this synthesis is achieving high regioselectivity for the desired 4-bromo isomer, as the two chlorine atoms direct the incoming bromine atom.[5] Careful control of reaction conditions, such as

temperature and the choice of a Lewis acid catalyst (e.g., ferric chloride), is necessary to minimize the formation of other isomers like 3-bromo-1,2-dichlorobenzene.[5]



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*A generalized workflow for the synthesis of 4-Bromo-1,2-dichlorobenzene.*

## Applications in Synthesis

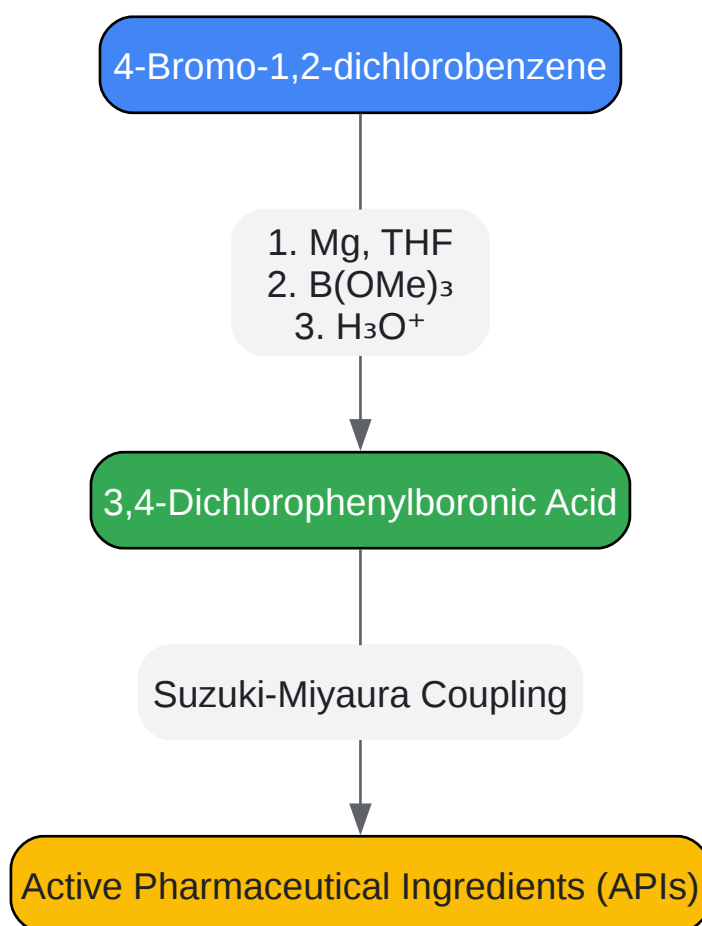
The utility of 4-Bromo-1,2-dichlorobenzene lies in the differential reactivity of its carbon-halogen bonds. The C-Br bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions compared to the more stable C-Cl bonds.[3][4] This selectivity allows it to be a versatile precursor for a variety of high-value products in the pharmaceutical and agrochemical industries.[2][3][5]

## Pharmaceutical Intermediate Synthesis

4-Bromo-1,2-dichlorobenzene is a critical starting material for various Active Pharmaceutical Ingredients (APIs). For instance, it is used in the synthesis of intermediates for Dapagliflozin, a medication for type 2 diabetes.[5] It can also be converted into 3,4-dichlorophenylboronic acid, a key building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[4]

## Experimental Protocol: Synthesis of 3,4-Dichlorophenylboronic Acid[4]

- Grignard Reagent Formation: 4-Bromo-1,2-dichlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent (3,4-dichlorophenylmagnesium bromide).
- Borylation: The Grignard reagent is then reacted with a trialkyl borate (e.g., trimethyl borate) at low temperatures.
- Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield 3,4-dichlorophenylboronic acid.



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*Synthesis of a key pharmaceutical intermediate from 4-Bromo-1,2-dichlorobenzene.*

## Agrochemical Intermediate Synthesis

In the agrochemical sector, this compound and its structural analogs are pivotal.<sup>[3]</sup> For example, the related compound 4-bromo-2-chlorophenol is a direct precursor to the insecticide Profenofos.<sup>[3][10]</sup> The synthesis of 4-bromo-2-chlorophenol can be achieved through the bromination of 2-chlorophenol.<sup>[10][11]</sup>

## Safety and Handling

4-Bromo-1,2-dichlorobenzene is considered a hazardous substance and must be handled with appropriate safety precautions.<sup>[12]</sup>

- GHS Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and may cause respiratory irritation.<sup>[1][12]</sup><sup>[13]</sup> It is also toxic to aquatic life.<sup>[13]</sup>
- Precautionary Statements: Users should wash skin thoroughly after handling, avoid release to the environment, and wear protective gloves.<sup>[13]</sup> In case of ingestion, a poison center or doctor should be called.<sup>[13]</sup>
- Personal Protective Equipment (PPE): Appropriate PPE includes gloves, eye shields, and a suitable respirator.<sup>[12]</sup> Work should be conducted in a well-ventilated area, with access to eyewash stations and safety showers.<sup>[12]</sup>

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.<sup>[12][13][14][15]</sup>

## References

- [13](#)
- [3](#)
- [1](#)
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